ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate
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Overview
Description
Ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate is a complex organic compound with a molecular formula of C19H22N4O4S and a molecular weight of 402.476 g/mol. This compound belongs to the purine derivatives family and is characterized by its intricate structure, which includes a purine ring system substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate typically involves multiple steps, starting with the formation of the purine core. One common approach is the condensation of appropriate precursors, such as amines and ketones, under controlled conditions to form the purine ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions can lead to the formation of various derivatives with different substituents on the purine ring.
Scientific Research Applications
Chemistry: In chemistry, ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound can be used to study purine metabolism and its role in cellular processes. It may also serve as a tool to investigate the effects of purine derivatives on various biological systems.
Medicine: . It may be used as a lead compound for the development of new drugs targeting purine-related pathways.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 2-((3-methyl-2,6-dioxo-7-phenethyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pentyl {[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate: This compound is structurally similar but has a different alkyl group attached to the sulfur atom.
3-Methyl-8-[(2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}ethyl)sulfanyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purin-2,6-dione: This compound has an additional sulfur atom in its structure, making it more complex.
Uniqueness: . Its distinct structure allows it to interact with biological targets in ways that other similar compounds may not.
Properties
IUPAC Name |
ethyl 2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-4-27-17(25)12(2)28-19-20-15-14(16(24)21-18(26)22(15)3)23(19)11-10-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3,(H,21,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCGWECAOLVNFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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